molecular formula C6H3Br2N3 B1428739 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1214901-64-0

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1428739
CAS RN: 1214901-64-0
M. Wt: 276.92 g/mol
InChI Key: PZVCETWDOYKKIM-UHFFFAOYSA-N
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Description

“2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the IUPAC name 2,5-dibromo[1,2,4]triazolo[1,5-a]pyridine . It has a molecular weight of 276.92 . The 1,2,4-triazolo [1,5-a]pyrimidine (TP) heterocycle, to which this compound belongs, is known for its versatility in drug design .


Synthesis Analysis

The synthesis of 1,2,4-triazolo [1,5-a]pyrimidines, including “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine”, has been explored in various studies . The TP heterocycle has been used in numerous applications in medicinal chemistry .


Molecular Structure Analysis

The ring system of TP is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . For example, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases . A series of 1,2,4-triazolo [1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” include a molecular weight of 276.92 . More detailed properties are not available in the search results.

Scientific Research Applications

Biological Activity

This compound may interact with fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Research in this area could lead to the development of new medications or treatments .

Pharmaceutical Testing

As a reference standard in pharmaceutical testing, 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine ensures accurate results in drug development and quality control processes. This is essential for ensuring the safety and efficacy of new drugs .

Synthetic Chemistry

In synthetic chemistry, this compound could be used in cascade transformations to synthesize other complex molecules. This has implications for creating new materials or chemicals with specific properties .

Green Chemistry

The compound’s potential for catalyst-free and additive-free synthesis under microwave conditions aligns with the principles of green chemistry. This approach minimizes waste and environmental impact while synthesizing chemicals .

Future Directions

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” and other TP derivatives may continue to be of interest in drug design and medicinal chemistry.

properties

IUPAC Name

2,5-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCETWDOYKKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731427
Record name 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1214901-64-0
Record name 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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